- Preparation of 3-tetrazolylpyrazolopyridines as cardiovascular agents, World Intellectual Property Organization, , ,

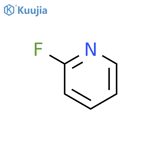

Cas no 956010-87-0 (3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine)

![3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine structure](https://de.kuujia.com/scimg/cas/956010-87-0x500.png)

956010-87-0 structure

Produktname:3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

CAS-Nr.:956010-87-0

MF:C7H4F3N3

MW:187.121971130371

MDL:MFCD13178059

CID:1027878

PubChem ID:53439479

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

- 3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

- 3-Trifluomethyl-7-aza-1H-indazloe

- 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (ACI)

- PB34756

- 3-(trifluoromethyl)-1h-pyrazolo[3,4-b]-pyridine

- SCHEMBL1496225

- 956010-87-0

- DS-12786

- SY097349

- DB-012057

- CS-0030490

- AKOS016001361

- Q-103537

- MFCD13178059

- DTXSID60701940

- 3-(Trifluoromethyl)pyrazolo[3,4-b]pyridine

-

- MDL: MFCD13178059

- Inchi: 1S/C7H4F3N3/c8-7(9,10)5-4-2-1-3-11-6(4)13-12-5/h1-3H,(H,11,12,13)

- InChI-Schlüssel: TVDKAMJFPZJIKB-UHFFFAOYSA-N

- Lächelt: FC(C1C2C(=NC=CC=2)NN=1)(F)F

Berechnete Eigenschaften

- Genaue Masse: 187.03600

- Monoisotopenmasse: 187.03573163g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 1

- Komplexität: 194

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 41.6Ų

- XLogP3: 1.7

Experimentelle Eigenschaften

- PSA: 41.57000

- LogP: 1.97670

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB448414-250 mg |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine; . |

956010-87-0 | 250MG |

€74.60 | 2022-06-10 | ||

| TRC | T797355-100mg |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |

956010-87-0 | 100mg |

$ 65.00 | 2022-06-02 | ||

| Apollo Scientific | PC904498-10g |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |

956010-87-0 | 95% | 10g |

£169.00 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR425-200mg |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |

956010-87-0 | 97% | 200mg |

63.0CNY | 2021-07-12 | |

| TRC | T797355-50mg |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |

956010-87-0 | 50mg |

$ 50.00 | 2022-06-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T81190-1g |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |

956010-87-0 | 97% | 1g |

¥53.0 | 2024-07-18 | |

| abcr | AB448414-10 g |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine; . |

956010-87-0 | 10g |

€362.20 | 2022-06-10 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121995-5G |

3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |

956010-87-0 | 97% | 5g |

¥ 475.00 | 2023-04-12 | |

| Alichem | A049000055-5g |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |

956010-87-0 | 95% | 5g |

$374.57 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR425-5g |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |

956010-87-0 | 97% | 5g |

1028.0CNY | 2021-07-12 |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -75 °C; 4 h, -75 °C

1.2 -75 °C → 40 °C; 40 °C → -75 °C

1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C

1.2 -75 °C → 40 °C; 40 °C → -75 °C

1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -75 °C; 4 h, -75 °C

1.2 -75 °C → 40 °C; 40 °C → -75 °C

1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C

1.2 -75 °C → 40 °C; 40 °C → -75 °C

1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C

Referenz

- Fused pyrazole derivatives as cardiovascular agents, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 4 h, -75 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; 6 h, 70 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; 6 h, 70 °C

Referenz

- Identification of acidic heterocycle-substituted 1H-pyrazolo[3,4-b]pyridines as soluble guanylate cyclase stimulators, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1197-1200

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt → reflux; overnight, reflux

Referenz

- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 4 h, -78 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; -78 °C → -40 °C; -40 °C → -75 °C; 6 h, -75 °C → 70 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; -78 °C → -40 °C; -40 °C → -75 °C; 6 h, -75 °C → 70 °C

Referenz

- Use of 3-(trifluoromethyl)-1H-pyrazolo-[3,4-b]pyridine as a versatile building block, Tetrahedron, 2015, 71(34), 5597-5601

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 10 h, reflux

Referenz

- Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride as intermediate of riociguat for treating human chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH), China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt → reflux; overnight, reflux

Referenz

- Preparation of 1H-pyrazolo[3,4-b]pyridine compounds useful for inhibiting Raf kinase, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -5 - 0 °C; -78 °C; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.3 Reagents: Hydrazine hydrate (1:1) ; 6 h, 60 °C

1.4 Reagents: Water ; 30 min, 100 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.3 Reagents: Hydrazine hydrate (1:1) ; 6 h, 60 °C

1.4 Reagents: Water ; 30 min, 100 °C

Referenz

- Preparation of azabicyclo compounds and salts thereof as inhibitors of heat-shock proteins HSP 90, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 18 h, rt; 35 min, 100 °C

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt; 20 min, 100 °C

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt; 20 min, 100 °C

Referenz

- Preparation of 4-(fused pyrazolyl) phenylmethylamines which potentiate AMPA receptor, World Intellectual Property Organization, , ,

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Raw materials

- 2-Fluoro-3-trifluoroacetylpyridine

- 2-Fluoropyridine

- 1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Preparation Products

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Verwandte Literatur

-

Ashok Kale,Nagaraju Medishetti,Sirisha Kanugala,Ganesh Kumar C,Krishnaiah Atmakur Org. Biomol. Chem. 2019 17 3186

956010-87-0 (3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine) Verwandte Produkte

- 75333-04-9((4-chlorophenyl)methylhydrazine hydrochloride)

- 895449-31-7(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-(4-methylbenzenesulfonyl)acetamide)

- 2171935-71-8(1-(3-methoxypropyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)

- 1805146-45-5(2-Amino-5-(difluoromethyl)-4-nitropyridine-3-carboxaldehyde)

- 954071-81-9(N-(3,4-dimethoxyphenyl)-N'-{2-4-(pyrrolidin-1-yl)phenylethyl}ethanediamide)

- 2228273-47-8(5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid)

- 2940870-49-3(Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)

- 83161-56-2(Rupestonic acid)

- 2098068-32-5(3-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one)

- 1698832-13-1(2-(2-bromoethyl)-3-chlorothiophene)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:956010-87-0)3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Reinheit:99%

Menge:25g

Preis ($):239.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:956010-87-0)3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung